molecular formula C23H16ClFN2OS B2748350 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 338957-29-2

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2748350
CAS No.: 338957-29-2
M. Wt: 422.9
InChI Key: BMAHCCANEXGLGB-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide (hereafter referred to as the "target compound") is a thiazole-based acetamide derivative. Its structure features:

  • A 1,3-thiazole core substituted at position 2 with a 2-chlorophenyl group and at position 4 with a phenyl group.
  • An acetamide side chain linked to a 4-fluorophenyl group at the nitrogen atom.

Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2OS/c24-19-9-5-4-8-18(19)23-27-22(15-6-2-1-3-7-15)20(29-23)14-21(28)26-17-12-10-16(25)11-13-17/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAHCCANEXGLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the condensation of a 2-chlorobenzaldehyde with thiourea and a phenacyl bromide under acidic conditions. The resulting 2-(2-chlorophenyl)-4-phenylthiazole is then subjected to acylation with 4-fluoroaniline and acetic anhydride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems would help in maintaining the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Applications

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study focusing on related thiazole derivatives reported that they demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of cellular proliferation and induction of apoptosis.

Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

The results suggest that this compound is a promising candidate for further development as an anticancer agent due to its low IC50 values against cancer cell lines.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them valuable in developing new antibiotics.

Antibacterial Evaluation
A study assessed the antibacterial activity of several thiazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound has potential as an effective antimicrobial agent, particularly against Gram-negative bacteria.

Synthesis and Characterization

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-fluorophenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with various molecular targets. The thiazole ring can bind to metal ions and enzymes, inhibiting their activity. The phenyl rings can interact with hydrophobic pockets in proteins, affecting their function. The compound’s ability to modulate enzyme activity and protein interactions underlies its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives with Aryl Substituents

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 2-(2-ClPh), 4-Ph 421.89* Not reported 4-Fluorophenyl acetamide
N-(6-Methoxybenzothiazol-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole core 332.79 Not reported Methoxybenzothiazole; 2-chlorophenyl acetamide
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide 4-Ph 266.75 Not reported Propanamide chain; chloro substituent
2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(CF3O)Ph acetamide 492.90 Not reported Trifluoromethoxy substitution
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Thiadiazole core 283.76 212–216 Thiadiazole; mercapto group

*Calculated molecular weight based on formula C23H16ClFN2OS.

Key Observations:

Methoxybenzothiazole derivatives (e.g., from ) replace the thiazole core with benzothiazole, which may alter binding affinity in enzyme assays .

Core Heterocycle Modifications :

  • Replacement of the thiazole with thiadiazole (e.g., compound 3d) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity .

Halogenated Aryl Substituents

Halogenation (Cl, F) is a common strategy to modulate electronic properties and lipophilicity. Notable comparisons include:

  • 2-Chlorophenyl vs. In contrast, analogs like N-(6-methoxybenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide () place chlorine at the para position, reducing steric effects .
  • 4-Fluorophenyl vs.

Tautomerism and Structural Dynamics

Crystallographic and Spectral Data

  • The N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () crystallizes in a monoclinic system (space group P21/c), with detailed unit cell parameters reported. Similar analyses for the target compound could elucidate its solid-state packing and stability .

Research Implications and Gaps

Biological Activity : While docking studies for analogs like 9c () suggest interactions with enzymatic active sites, the target compound’s specific pharmacological profile remains uncharacterized .

Synthetic Optimization : outlines synthetic routes for triazole-thiazole hybrids, which could guide the scale-up or derivatization of the target compound .

Physicochemical Data : Melting points, solubility, and stability data for the target compound are absent in the evidence, limiting direct comparisons with analogs like 3d (mp. 212–216°C) .

Biological Activity

The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings and case studies to elucidate its biological activity.

  • Molecular Formula : C23H16ClFN2OS
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 338957-25-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer and antimicrobial properties. Research indicates that thiazole derivatives often exhibit significant cytotoxicity against various cancer cell lines and possess antibacterial capabilities.

Anticancer Activity

  • Mechanism of Action :
    • Thiazole compounds have been shown to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving Bcl-2 proteins .
    • Structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances cytotoxicity, with specific configurations around the thiazole ring being critical for activity .
  • Case Studies :
    • A study reported that related thiazole derivatives had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent anticancer activity .
    • Molecular dynamics simulations have demonstrated that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy against tumor cells .

Antimicrobial Activity

  • Mechanism of Action :
    • The antimicrobial properties are attributed to the ability of thiazole derivatives to disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells .
  • Research Findings :
    • In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics such as norfloxacin .
    • A synthesized series of thiazole compounds demonstrated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria, with some compounds exceeding the efficacy of traditional antibiotics .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50 ValuesReferences
AnticancerVarious cancer cell lines1.61 - 1.98 µg/mL
AntimicrobialGram-positive and Gram-negative bacteriaVaries by compound

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with the condensation of 2-chlorobenzaldehyde and acetophenone to form the thiazole core via Hantzsch thiazole synthesis. Subsequent coupling with 4-fluoroaniline derivatives under peptide bond-forming conditions (e.g., EDCI/HOBt) yields the final acetamide.
  • Key steps :
    • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
    • Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Validate purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). IR spectroscopy can confirm amide bond formation (C=O stretch at ~1650–1680 cm1^{-1}) .

How is the compound’s structural conformation validated experimentally?

Q. Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for structure refinement, focusing on thiazole ring planarity and amide bond geometry .
  • Key parameters :
    • Bond lengths: C-S (1.70–1.74 Å) and C-N (1.32–1.35 Å) in the thiazole ring.
    • Dihedral angles between aromatic rings to assess steric interactions .
  • Validation tools : Compare experimental data with DFT-optimized structures using software like Gaussian or ORCA.

What in vitro assays are suitable for assessing its biological activity?

Q. Methodology :

  • Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Calculate IC50_{50} values and compare with reference drugs (e.g., doxorubicin).
  • Data interpretation : Correlate activity with substituent electronegativity (e.g., 4-fluorophenyl’s impact on membrane permeability) .

Advanced Research Questions

How can synthetic yield be optimized while minimizing byproducts?

Q. Methodology :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling or Cu(I) for azide-alkyne cycloadditions .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acetamide or dimerized thiazole).

How to resolve contradictions in reported bioactivity data across studies?

Q. Methodology :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Structural analogs : Compare activity of derivatives (e.g., 4-bromo vs. 4-fluoro substituents) to isolate electronic effects .
  • Meta-analysis : Use software like RevMan to statistically aggregate data and identify outliers .

How to address discrepancies in crystallographic data for similar thiazole-acetamide derivatives?

Q. Methodology :

  • Refinement protocols : Re-analyze raw diffraction data using SHELXL with updated scattering factors. Check for twinning or disorder in the crystal lattice .
  • Validation tools : Use checkCIF/PLATON to flag geometric outliers (e.g., unusual bond angles).
  • Comparative studies : Cross-reference with structurally analogous compounds (e.g., 2-(4-fluorophenyl)-N-pyridinyl acetamides) in the Cambridge Structural Database .

What computational strategies predict binding modes with biological targets?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., amide-NH with active-site residues) .
  • Electrostatic potential maps : Generate via Multiwfn to identify nucleophilic/electrophilic regions on the molecule .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-methylphenyl) and test activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors from aligned analogs.
  • Key metrics :
    • Lipophilicity (logP) vs. IC50_{50} for antimicrobial activity.
    • Hammett constants (σ) to quantify electronic effects .

How to mitigate compound instability during long-term storage?

Q. Methodology :

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) over 6 months. Monitor via HPLC for decomposition products (e.g., free aniline).
  • Formulation strategies : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon .

What analytical techniques confirm batch-to-batch consistency?

Q. Methodology :

  • HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to quantify purity (>98%).
  • Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (deviation <0.4%) .
  • XPRD : Compare diffraction patterns to ensure polymorph consistency .

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